molecular formula C22H19FN4O3 B2909151 N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396855-89-2

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2909151
CAS No.: 1396855-89-2
M. Wt: 406.417
InChI Key: MGOFVMDMSBIFTC-UHFFFAOYSA-N
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Description

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a fluorophenyl group, a pyrrolidine ring, and a benzo[d][1,3]dioxole moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl group. The pyrrolidine ring is then synthesized and attached to the pyridazine ring. Finally, the benzo[d][1,3]dioxole moiety is introduced, and the carboxamide group is formed through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide
  • N-(1-(6-(2-methylphenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Uniqueness

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c23-17-4-2-1-3-16(17)18-6-8-21(26-25-18)27-10-9-15(12-27)24-22(28)14-5-7-19-20(11-14)30-13-29-19/h1-8,11,15H,9-10,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOFVMDMSBIFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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